molecular formula C17H23N5O4 B2687235 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878720-23-1

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2687235
CAS RN: 878720-23-1
M. Wt: 361.402
InChI Key: HEUDGJPBXVMFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesoionic Purinone Analogs

Mesoionic purinone analogs, similar to purine-2,8-dione, have been synthesized and studied for their chemical properties, including hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, leading to novel structures with potential pharmacological applications (Coburn & Taylor, 1982).

Antimycobacterial Activity

Imidazole derivatives designed to mimic the structure of potent antimycobacterial purines have shown significant in vitro activity against mycobacterial strains, suggesting a promising route for developing new antimycobacterial agents (Miranda & Gundersen, 2009).

Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogs, representing a new class of purine analogues, has demonstrated moderate activity against certain viruses, highlighting the potential for these compounds in antiviral therapy (Kim et al., 1978).

Synthesis and Biological Activity

The synthesis of 7,8-polymethylenepurine derivatives and their evaluation for antiviral and antihypertensive activities provide insights into the utility of purine derivatives in medicinal chemistry (Nilov et al., 1995).

Regioselective Synthesis

The use of 3-methoxalylchromone for the regioselective synthesis of 1-desazapurines showcases the potential of these compounds as pharmacophores in drug design, indicating a versatile approach to synthesizing purine isosteres (Ostrovskyi et al., 2011).

Chemosensor Application

The synthesis of an imidazole derivative as a colorimetric chemosensor for amines highlights the chemical versatility of imidazole-based compounds and their potential applications in analytical chemistry (Afandi et al., 2020).

properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-9-10(2)21-13-14(18-16(21)20(9)7-8-26-6)19(5)17(25)22(15(13)24)11(3)12(4)23/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUDGJPBXVMFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.